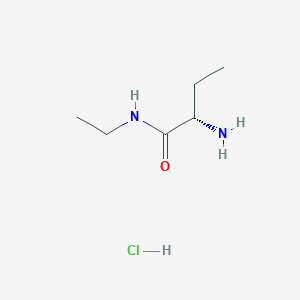

S 2-Amino-N-ethylbutyramide hydrochloride

Description

Chemical Structure and Stereochemistry

Molecular Formula and Constitutional Isomerism

The molecular formula C₆H₁₅ClN₂O corresponds to a primary amine hydrochloride salt with an amide backbone. Constitutional isomerism arises from variations in:

- Branching patterns : Linear vs. branched alkyl chains (e.g., butanamide vs. isobutanamide derivatives).

- Substituent positions : The amino group at C2 versus C3 or C4 positions in butanamide analogs.

- Functional group identity : Replacement of the amide with ester or ketone groups (e.g., ethyl butyrate vs. butanamide).

Table 1: Constitutional Isomers of C₆H₁₅ClN₂O

Chiral Center Configuration (S-Enantiomer)

The stereocenter at C2 adopts an S-configuration due to the Cahn-Ingold-Prelog (CIP) priority rules:

- Priority assignment :

- 1st : Amino group (-NH₂)

- 2nd : Carboxamide (-CONHCH₂CH₃)

- 3rd : Ethyl group (-CH₂CH₃)

- 4th : Hydrogen (-H)

- Stereodescriptor determination : The lowest-priority group (H) is oriented away, revealing a counterclockwise sequence (1→2→3), yielding the S-enantiomer .

The R-enantiomer (CAS 2343964-48-5) exhibits reversed spatial arrangement, impacting biological activity and crystallization behavior.

Functional Group Analysis: Amide Bond and Amino Group

Amide Bond (-CONHCH₂CH₃)

- Electronic effects : Resonance stabilization delocalizes the carbonyl π-electrons toward nitrogen, reducing basicity (pKa ~ -1).

- Geometric constraints : Planar sp²-hybridized carbonyl carbon restricts rotation, enforcing trans conformation between the ethyl and amino groups.

- Hydrogen-bonding capacity : The amide N-H acts as a donor, while the carbonyl oxygen serves as an acceptor, influencing solubility and crystal packing.

Amino Group (-NH₃⁺Cl⁻)

Comparative Structural Features with Related Butanamide Derivatives

Table 2: Structural Comparison of Butanamide Derivatives

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-amino-N-ethylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-3-5(7)6(9)8-4-2;/h5H,3-4,7H2,1-2H3,(H,8,9);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFOAELYBQOTNE-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)NCC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187680-43-9 | |

| Record name | (2S)-2-amino-N-ethylbutanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

“S 2-Amino-N-ethylbutyramide hydrochloride” is a chemical compound with the molecular formula C6H15ClN2O and a molecular weight of 166.65 g/mol. It’s also known as AEEB. The compound is a white to off-white solid . It’s stable and incompatible with oxidizing agents . The compound can be stored at 2-8°C .

The compound is used as an impurity reference standard . It’s also used as an intermediate in the synthesis of Levetiracetam, a medication used to treat epilepsy .

Biochemical Analysis

Biochemical Properties

S 2-Amino-N-ethylbutyramide hydrochloride: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with certain amino acids and peptides, influencing their stability and activity. The nature of these interactions often involves hydrogen bonding and ionic interactions, which can alter the conformation and function of the biomolecules involved.

Cellular Effects

The effects of This compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Additionally, it has been observed to impact cell proliferation and apoptosis, making it a compound of interest in cancer research.

Molecular Mechanism

At the molecular level, This compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves the formation of hydrogen bonds and ionic interactions, which can stabilize or destabilize the enzyme’s active site. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to oxidizing agents. Long-term studies have shown that its effects on cellular function can vary, with some cells developing resistance or adapting to its presence over time. These temporal effects are crucial for understanding its potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity and reducing oxidative stress. At higher doses, it can become toxic, leading to adverse effects such as liver and kidney damage. Understanding the dosage effects is essential for determining the therapeutic window and ensuring safe usage.

Metabolic Pathways

This compound: is involved in several metabolic pathways. It interacts with enzymes such as aminotransferases and dehydrogenases, influencing the flux of metabolites through these pathways. These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. These interactions are crucial for its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of This compound is an important aspect of its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical activity.

Biological Activity

S 2-Amino-N-ethylbutyramide hydrochloride (CAS Number: 124220407) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.

- Molecular Formula : C6H15ClN2O

- Molecular Weight : 164.65 g/mol

- Structure : The compound features an amine group, which is crucial for its biological interactions.

The biological activity of this compound is primarily linked to its interaction with neuropeptide receptors, particularly the Neuropeptide Y (NPY) receptor system. NPY is involved in various physiological processes, including appetite regulation, anxiety modulation, and neuroprotection. The compound may act as an agonist or antagonist at specific receptor subtypes, influencing neurotransmission and cellular signaling pathways.

Biological Activities

Table 1: Summary of Biological Activities

In Vitro Studies

In vitro studies using various cell lines have provided insights into the pharmacodynamics of this compound. For instance, experiments conducted on neuronal cell cultures demonstrated that the compound could enhance cell viability under stress conditions, suggesting a protective role against oxidative stress and apoptosis.

Safety and Toxicity

Safety assessments are crucial for evaluating the therapeutic potential of any compound. Current data on the toxicity profile of this compound indicate a favorable safety margin; however, comprehensive toxicological studies are still required to fully understand its safety profile in clinical settings .

Scientific Research Applications

Synthesis and Chemical Properties

S 2-Amino-N-ethylbutyramide hydrochloride can be synthesized through various methods, typically involving the reaction of butyric acid derivatives with amines. The synthesis process is characterized by its simplicity and efficiency, making it suitable for industrial-scale production. For instance, one method involves the ammoniation of methyl 2-bromobutyrate followed by salting-out with L-tartaric acid to achieve high yields of the desired product .

Pharmacological Potential

This compound exhibits several biological activities that make it a candidate for pharmaceutical applications:

- Melatonin Receptor Agonism : Research indicates that compounds structurally related to this compound may exhibit binding affinity for melatonin receptors, suggesting potential use in treating sleep disorders and circadian rhythm disturbances .

- Neuroprotective Effects : Preliminary studies show that this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities, which are crucial in mitigating oxidative stress-related conditions. Antioxidants play a significant role in preventing cellular damage caused by free radicals, thus contributing to overall health and disease prevention.

Drug Development

This compound is being explored as a lead compound in drug development due to its favorable pharmacokinetic properties and biological activities. Its potential as a melatonin receptor agonist opens avenues for developing treatments for conditions such as insomnia and seasonal affective disorder.

Biochemical Studies

In biochemical research, this compound serves as a valuable tool for studying amino acid metabolism and neurotransmitter function. Its structural similarities to other amino acids allow researchers to investigate its role in various metabolic pathways.

Neuroprotective Studies

A recent study examined the neuroprotective effects of this compound in animal models of Alzheimer's disease. Results indicated that treatment with this compound led to improved cognitive function and reduced amyloid plaque accumulation, suggesting its potential as a therapeutic agent .

Sleep Disorder Treatments

Clinical trials are underway to assess the efficacy of this compound in patients suffering from sleep disorders. Preliminary results show promise in enhancing sleep quality and regulating sleep cycles .

Summary of Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of S 2-Amino-N-ethylbutyramide hydrochloride, we compare it with structurally and functionally related compounds (Table 1).

Table 1: Structural and Functional Comparison

Key Comparative Insights

Structural Differences Chain Length and Branching: S 2-Amino-N-ethylbutyramide has a linear butyramide chain, whereas 2-Amino-N-isobutyl-2-methylpropanamide features a branched propanamide structure, which may influence solubility and reactivity . Substituents: Compared to 2-(N,N-Diethylamino)ethyl chloride hydrochloride (a quaternary ammonium salt), S 2-Amino-N-ethylbutyramide lacks chloride substitution, making it less reactive in alkylation reactions .

Chirality: Unlike non-chiral analogs like 2-(N,N-Dimethylamino)ethyl chloride hydrochloride (CAS: 4584-46-7), the S-configuration of the target compound is critical for enantioselective applications .

Industrial Relevance S 2-Amino-N-ethylbutyramide is preferred in pharmaceutical synthesis for its stereochemical purity, while 2-Amino-N,N-dimethylacetamide hydrochloride is used in solubility-enhancing formulations .

Research Findings and Data

- Synthetic Utility : The compound’s ethyl group enhances lipophilicity compared to methyl-substituted analogs, improving membrane permeability in drug candidates .

- Regulatory Compliance : Suppliers like ECHEMI emphasize ISO certification and global regulatory adherence, ensuring reliable supply chains .

Preparation Methods

Chemical Synthesis via Ammoniation of 2-Bromo-Butyric Acid Methyl Ester

This widely used method involves the ammoniation of 2-bromo-butyric acid methyl ester to produce DL-2-aminobutanamide, followed by resolution and salification to yield the optically active S-enantiomer.

| Step | Description | Conditions | Key Parameters | Outcome |

|---|---|---|---|---|

| 1. Ammoniation | 2-bromo-butyric acid methyl ester is reacted with ammonia in methanol or anhydrous isopropanol | Temperature: Initially below 10°C, then warmed to 20°C; Reaction time: 38-42 hours | Molar ratio ammonia:methyl ester ~ (23-28):(5-7); Cooling to control reaction rate | Formation of DL-2-aminobutanamide with >99.5% conversion |

| 2. Resolution | DL-2-aminobutanamide is combined with L-tartaric acid in methanol to form diastereomeric salts | Stirring at room temperature, molar ratio DL-aminobutanamide:L-tartaric acid ~ (15-16):8 | Cooling to precipitate crystals | Separation of optically active S-2-aminobutanamide tartrate salt |

| 3. Salification | Hydrogen chloride gas is bubbled through the solution to convert free base to hydrochloride salt | Reaction at room temperature; pH adjusted to 1-2 | Molar ratio HCl to amide ~1.5:1 | S-2-aminobutanamide hydrochloride solid isolated by filtration |

- Raw materials are inexpensive and readily available.

- Mild reaction conditions with controlled temperature.

- High optical purity after resolution.

- Scalable for industrial production with low equipment requirements.

Biotransformation Route Using L-Threonine as Starting Material

This method integrates enzymatic biotransformation with chemical synthesis to produce S-(+)-2-aminobutanamide hydrochloride, leveraging the stereoselectivity of biological catalysts.

| Step | Description | Conditions | Key Parameters | Outcome |

|---|---|---|---|---|

| 1. Biotransformation | L-threonine is converted to L-2-aminobutyric acid using intestinal bacteria or enzymes | Temperature: 25–38°C; Duration: 6–28 hours | Addition of ammonium formate (1–1.3 molar equivalents) enhances conversion | High optical purity L-2-aminobutyric acid obtained |

| 2. Esterification | L-2-aminobutyric acid is esterified using thionyl chloride in methanol | Temperature: 4°C; Reaction time: ~15 hours | Molar ratio thionyl chloride:acid ~1.1–1.4:1; methanol:acid ~10–15:1 | Formation of S-(+)-2-amino-butyric acid methyl ester hydrochloride |

| 3. Ammonolysis | Ester is reacted with saturated ammonia solution at 0–4°C for 18 hours | Stirring at 200–250 rpm | Conversion efficiency >99% | S-(+)-2-aminobutanamide hydrochloride with 99.3% purity, 86% yield |

- High stereoselectivity due to biotransformation.

- Environmentally friendly with mild reaction conditions.

- Avoids use of toxic cyanide reagents.

- Suitable for industrial scale-up with good yield and purity.

Preparation via Cyanide Addition and Subsequent Hydrolysis

An alternative chemical synthesis involves the reaction of ammonium chloride, ammonia, and sodium cyanide with n-propionaldehyde to form 2-aminobutyronitrile hydrochloride, which is then hydrolyzed and converted to the hydrochloride salt.

| Step | Description | Conditions | Key Parameters | Outcome |

|---|---|---|---|---|

| 1. Cyanide addition | Ammonium chloride, ammonia (30%), and sodium cyanide are mixed in aqueous solution; n-propionaldehyde is added dropwise at 5–10°C | Reaction time: 4–10 hours | Controlled pH 3–4 during HCl gas bubbling | Formation of 2-aminobutyronitrile hydrochloride |

| 2. Hydrolysis and salification | Product dissolved in isopropanol, heated with HCl gas saturation for 4–5 hours | Room temperature | pH controlled during reaction | Conversion to 2-aminobutanamide hydrochloride |

- Mild reaction conditions.

- High yield with minimal by-products.

- Requires careful handling of cyanide reagents due to toxicity.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Reaction(s) | Yield (%) | Optical Purity | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Chemical ammoniation + resolution | 2-bromo-butyric acid methyl ester | Ammoniation, resolution with L-tartaric acid, salification | Up to 90% | High (optically active S-isomer) | Simple, cost-effective, scalable | Requires resolution step |

| Biotransformation + chemical synthesis | L-threonine | Biotransformation, esterification, ammonolysis | ~86% | Very high (>99%) | Environmentally friendly, high stereoselectivity | Longer reaction times, biocatalyst handling |

| Cyanide addition + hydrolysis | n-propionaldehyde, ammonium chloride, sodium cyanide | Cyanide addition, hydrolysis, salification | High | Racemic or mixture unless resolved | Mild conditions, high yield | Toxic cyanide use, safety concerns |

Research Findings and Industrial Considerations

- Safety: Methods avoiding cyanide (biotransformation and ammoniation of halogenated esters) are preferred industrially due to lower toxicity and environmental impact.

- Optical Purity: Biotransformation methods yield superior optical purity without extensive resolution, reducing process complexity.

- Yield and Scalability: Chemical ammoniation with resolution offers a balance of yield, cost, and scalability, widely adopted in industrial settings.

- Process Optimization: Temperature control, molar ratios, and reaction times are critical for maximizing yield and purity across all methods.

- Environmental Impact: Biotransformation routes are more sustainable, aligning with green chemistry principles.

Q & A

Q. What are the recommended synthetic routes for S-2-Amino-N-ethylbutyramide hydrochloride to ensure high purity and yield?

- Methodological Answer : The synthesis typically involves a multi-step process:

- Step 1 : React S-2-aminobutyric acid with ethylamine in the presence of a coupling agent (e.g., EDC or DCC) to form S-2-amino-N-ethylbutyramide.

- Step 2 : Hydrochloride salt formation via treatment with HCl gas in anhydrous ethanol or methanol, followed by recrystallization from a solvent system like ethanol/diethyl ether to isolate the pure product .

- Key Considerations : Maintain strict temperature control (0–5°C during acidification) to prevent racemization. Monitor reaction progress via TLC (silica gel, ninhydrin stain) or HPLC (C18 column, UV detection at 210 nm) .

Q. How can researchers characterize the purity and stereochemical integrity of S-2-Amino-N-ethylbutyramide hydrochloride?

- Methodological Answer : Use a combination of analytical techniques:

- Chiral HPLC : Employ a chiral stationary phase (e.g., Chiralpak IA) with a mobile phase of hexane/isopropanol (80:20) + 0.1% trifluoroacetic acid to confirm enantiomeric excess (>99% for pharmaceutical-grade purity) .

- NMR Spectroscopy : H and C NMR in DO or DMSO-d to verify structural integrity. Key signals include the amide proton (~8.2 ppm) and the ethyl group’s methyl triplet (~1.1 ppm) .

- Elemental Analysis : Confirm chloride content (theoretical ~20.1%) via ion chromatography or titration .

Q. What are the stability considerations for S-2-Amino-N-ethylbutyramide hydrochloride under laboratory storage conditions?

- Methodological Answer : The compound is hygroscopic and prone to degradation via hydrolysis or oxidation. Recommended practices:

- Storage : Keep in airtight containers under inert gas (N or Ar) at −20°C. Desiccate using silica gel or molecular sieves .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track impurity profiles (e.g., free amine or ethyl ester byproducts) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize racemization during the synthesis of S-2-Amino-N-ethylbutyramide hydrochloride?

- Methodological Answer : Racemization occurs primarily during HCl salt formation. Mitigation strategies include:

- Low-Temperature Acidification : Add HCl gas at ≤0°C to reduce protonation-induced stereochemical inversion .

- Solvent Selection : Use polar aprotic solvents (e.g., THF) instead of water to limit acid-catalyzed epimerization .

- Additives : Include chiral auxiliaries (e.g., L-proline) or buffering agents (e.g., sodium acetate) to stabilize the enantiomer during crystallization .

Q. How should researchers resolve discrepancies in spectroscopic data for S-2-Amino-N-ethylbutyramide hydrochloride across different studies?

- Methodological Answer : Discrepancies often arise from solvent effects, pH, or impurities. Systematic approaches:

- Standardized Protocols : Replicate experiments using identical conditions (solvent, concentration, pH) as referenced studies.

- Spiking Experiments : Add known impurities (e.g., R-enantiomer) to NMR samples to identify contaminant signals .

- Collaborative Validation : Cross-validate data with independent labs using high-field NMR (≥500 MHz) or HRMS (ESI-TOF) .

Q. What advanced analytical techniques are recommended for quantifying trace impurities in S-2-Amino-N-ethylbutyramide hydrochloride?

- Methodological Answer :

- LC-MS/MS : Use a reverse-phase column (C18) with a gradient elution (water/acetonitrile + 0.1% formic acid) to detect and quantify impurities at ppm levels. Monitor for hydrolyzed products (e.g., S-2-aminobutyric acid) .

- ICP-MS : Detect heavy metal residues (e.g., Pd from coupling agents) with detection limits <1 ppb .

- Chiral SFC : Supercritical fluid chromatography with CO/methanol mobile phases for high-resolution enantiomeric separation .

Q. How can researchers design in vitro studies to evaluate the biological activity of S-2-Amino-N-ethylbutyramide hydrochloride?

- Methodological Answer :

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity for receptors like GABA or NMDA, given structural similarities to neurotransmitter analogs .

- Cell-Based Assays : Test neuroprotective effects in SH-SY5Y cells under oxidative stress (HO-induced), measuring viability via MTT assay and apoptosis markers (caspase-3/7 activity) .

- Dose-Response Analysis : Establish EC values using nonlinear regression (GraphPad Prism) and validate with positive controls (e.g., memantine for NMDA antagonism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.